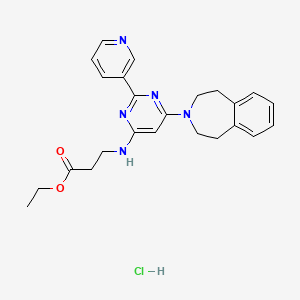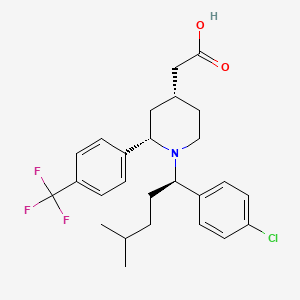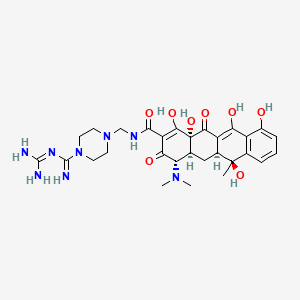
HIF-2alpha-IN-1
Übersicht
Beschreibung
HIF-2alpha-IN-1 is a HIF-2alpha inhibitor with an IC50 value of less than 500 nM . HIF-2 alpha (Epas1) is a transcription factor involved in the induction of genes regulated by oxygen .
Molecular Structure Analysis
The chemical formula of HIF-2alpha-IN-1 is C16H8F5NO4S . It has an exact mass of 405.01 and a molecular weight of 405.300 .Wissenschaftliche Forschungsanwendungen
Role in Cancer Therapy
HIF-2alpha-IN-1, a transcription factor, plays a crucial role in cancer therapy. It is involved in the cellular adaptation to hypoxia and ischemia. Studies highlight the promise of HIF-2alpha-IN-1 as an anticancer therapeutic target. Enhanced levels of HIF-2alpha-IN-1 correlate with tumor metastasis, leading to poor patient prognosis. It acts as a networking hub coordinating activities of multiple signaling molecules influencing tumorigenesis, including varied classes of HIF-2alpha-IN-1 target genes affecting tumorigenic pathways and mediating genes stimulating angiogenesis, anaerobic metabolism, and survival of cancer cells in oxygen-deficient environments (Soni & Padwad, 2017).
Retinal Neuroprotection
HIF-2alpha-IN-1 and its target genes contribute significantly to retinal neuroprotection. The transcription factor is pivotal in facilitating cellular adaptation to hypoxic conditions, playing a protective role in cerebral ischemia and retinal diseases. Its involvement is critical in understanding the therapeutic approaches for degenerative retinal diseases like glaucoma, age-related macular degeneration, diabetic retinopathy, and retinal vein occlusions (Cheng et al., 2017).
Regulation by Reactive Oxygen Species
The regulation of HIF-2alpha-IN-1 is a complex process involving several molecules and pathways, notably the reactive oxygen species (ROS). The literature presents conflicting findings, indicating the complexity of HIF-2alpha-IN-1 regulation by ROS under hypoxic and normoxic conditions. Insights into transcriptional and translational regulation via ROS and the interplay with microRNAs in this process provide a deeper understanding of disease development and potential therapeutics for pathologies like cancer, inflammatory diseases, and ischemia-reperfusion injury (Movafagh et al., 2015).
Role in Cardiovascular Diseases
HIF-2alpha-IN-1 plays a significant role in cardiovascular diseases. For instance, its regulation is critical during myocardial ischemia-reperfusion, balancing protection and cell death. The transcription factor triggers cellular protection and metabolic alterations in response to oxygen deprivation, suggesting that its activation could be a beneficial therapeutic modality in treating or preventing ischemic injury (Loor & Schumacker, 2008).
Dermatological Applications
In dermatology, HIF-2alpha-IN-1 is recognized as a potential pharmacological target to manage psoriasis. The transcription factor, particularly HIF-1α, shows increased levels in psoriatic lesions and serum of psoriatic patients. Its modulation in epithelial keratinocytes may contribute to angiogenesis and skin inflammation, suggesting that drug therapy controlling HIF-1α levels could effectively manage psoriasis (Zhu et al., 2020).
Zukünftige Richtungen
The full potential and limitations of HIF-2alpha inhibition in the clinic are just starting to be explored . Future research may focus on other mutations that similarly lead to HIF-2alpha stabilization, such as those occurring in neuroendocrine tumors with disruptions in the tricarboxylic acid cycle .
Eigenschaften
IUPAC Name |
3-[[(3R)-4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F5NO4S/c17-8-3-7(6-22)4-9(5-8)26-10-1-2-11-13(12(10)15(18)19)14(23)16(20,21)27(11,24)25/h1-5,14-15,23H/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDKYXAZAPXCKQ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C([C@H](C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HIF-2alpha-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



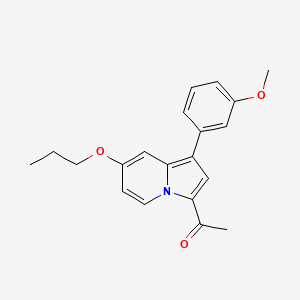

![(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B607869.png)
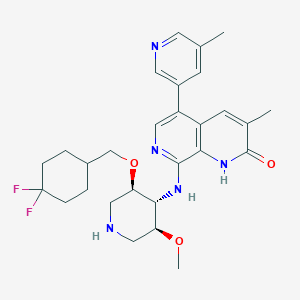
![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide](/img/structure/B607875.png)

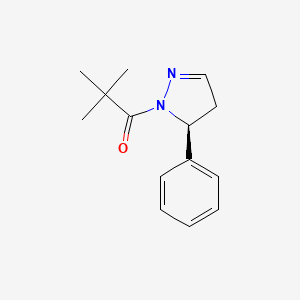
![5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide](/img/structure/B607882.png)

